

# SAR156497 binding affinity validation studies

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Compound Focus: SAR156497

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## Quantitative Profile of SAR156497

The table below summarizes the key experimental data for SAR156497, which is characterized as an exquisitely selective inhibitor of Aurora kinases A, B, and C [1] [2] [3].

Parameter	Experimental Data for SAR156497	Context & Comparison
Biochemical IC <sub>50</sub> (Aurora A)	9.8 μM (9,800 nM) [1]	Measured via a crystallography-based binding assay (PDB: 4UZH). This value reflects binding affinity in a purified enzyme system [1].
Cellular IC <sub>50</sub> (p-Histone H3)	< 40 nM [2]	Inhibition of Aurora B activity in HCT116 cells (measured by phosphorylation of its biomarker, histone H3).
Cellular IC <sub>50</sub> (Aurora A auto-p)	< 40 nM [2]	Inhibition of Aurora A autophosphorylation in HCT116 cells.
Cytotoxicity (HeLa)	6.0 nM [2]	Cell viability IC <sub>50</sub> in a highly sensitive cancer cell line.
Cytotoxicity (HCT116)	3.7 μM [2]	Cell viability IC <sub>50</sub> in a colon cancer cell line.

Parameter	Experimental Data for SAR156497	Context & Comparison
Selectivity (KINOMEscan)	Exquisitely selective for Aurora A, B, C; minimal off-targets [2]	Profiling against 468 kinases showed only moderate off-target activity against PLK4 (Polo-like kinase 4) [2].

## Comparison with Other Aurora Kinase Inhibitors

The following table places **SAR156497**'s performance in context with other inhibitors discussed in the literature, highlighting its standout feature of exceptional selectivity.

Inhibitor Name	Reported IC <sub>50</sub> / Activity	Key Characteristics & Comparison to SAR156497
SAR156497	See data above.	<b>Key Advantage:</b> "Exquisitely selective" pan-Aurora inhibitor. <b>Limitation:</b> Narrow therapeutic window in vivo [2].
Compound 1 & 2 (from [2])	Cellular Aur A/B inhibition: < 40 nM [2]	Similar cellular potency to SAR156497, but with <b>even improved kinome-wide selectivity</b> and more potent cytotoxicity in some cell lines (e.g., HCT116 IC <sub>50</sub> of 840 nM for Compound 1) [2].
Alisertib (MLN8237)	AURKA IC <sub>50</sub> = 1.2 nM [4]	An example of a <b>selective Aurora A inhibitor</b> (not pan-Aurora), currently in clinical trials [4].
Barasertib (AZD1152)	AURKB IC <sub>50</sub> = 0.37 nM [4]	An example of a <b>selective Aurora B inhibitor</b> (not pan-Aurora), currently in clinical trials [4].

## Detailed Experimental Protocols

The data for **SAR156497** was generated using standard and rigorous methodologies in drug discovery:

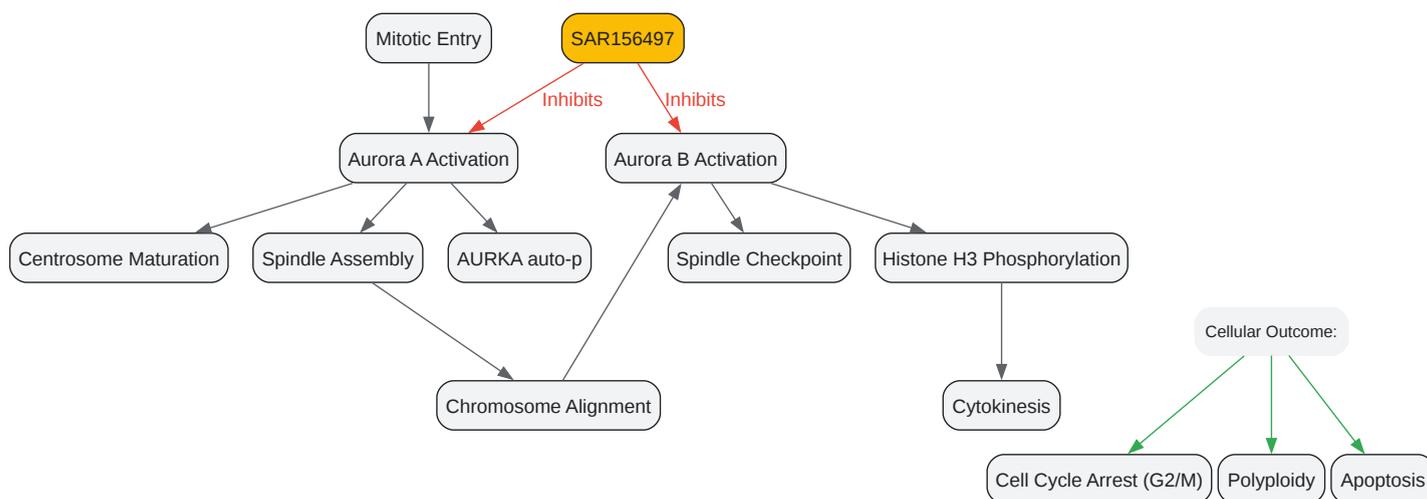
- X-ray Crystallography (Binding Mode Analysis):** The high-resolution (2.00 Å) crystal structure of **SAR156497** in complex with the Aurora A kinase domain (PDB: 4UZH) was solved. This provides atomic-level insights into its binding mode, showing it acts as an **ATP-competitive inhibitor** that

forms hydrogen bonds with the kinase "hinge region" (residue A213). The structure explains the compound's high selectivity, as its tricyclic core fits into a unique hydrophobic pocket not accessible in most other kinases [1] [2].

- **Biochemical Kinase Assays (Binding Affinity):** The primary biochemical IC<sub>50</sub> value was likely determined using a fluorescence-based or radiometric assay that measures the inhibition of kinase activity on a substrate in the presence of ATP. The exact protocol is not detailed, but the result is deposited with the crystallography data [1].
- **Cellular Target Engagement:** Inhibition of Aurora kinase activity in cells was measured by **Western blot**.
  - **Aurora B Inhibition:** Phosphorylation of the biomarker **Histone H3 on serine 10 (p-Histone H3)** was quantified [2].
  - **Aurora A Inhibition:** Reduction in **Aurora A autophosphorylation** was measured [2].
- **Cellular Phenotypic Assays:**
  - **Cell Viability:** Cytotoxicity IC<sub>50</sub> values were determined using assays like **CellTiter-Glo**, which measures cellular ATP levels as a proxy for metabolically active cells after 72 hours of compound treatment [2].
  - **Cell Cycle Analysis: Flow cytometry (FACS)** was used to demonstrate that, like other pan-Aurora inhibitors, **SAR156497** treatment causes **cell cycle arrest and polyploidy** (accumulation of cells with >4N DNA content) due to failed cytokinesis, a hallmark of Aurora B inhibition [2].
- **Selectivity Profiling:** Broad kinome-wide selectivity was confirmed using the **KINOMEscan** platform, which assays binding against 468 human wild-type and mutant kinases at a single concentration (1 μM) of the compound [2].

## Functional Role of Aurora Kinases

To understand the cellular effects of **SAR156497**, it's helpful to know the normal functions of its target kinases. The diagram below illustrates the central role of Aurora kinases in cell division.



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Aurora kinases A and B have distinct but coordinated roles in mitosis. **Aurora A** regulates centrosome maturation and mitotic spindle assembly, while **Aurora B**, as part of the Chromosomal Passenger Complex, is essential for the spindle assembly checkpoint and cytokinesis [2] [5] [4]. By inhibiting both, **SAR156497** disrupts multiple stages of cell division, leading to the observed cellular outcomes of cell cycle arrest and programmed cell death.

## Key Takeaways for Researchers

- **Primary Strength:** The defining characteristic of **SAR156497** is its **exquisite selectivity** across the kinome, making it an excellent tool for studying Aurora-specific biology without the confounding effects of off-target inhibition [2].
- **Cellular vs. Biochemical Potency:** Note the significant difference between its biochemical  $IC_{50}$  ( $\mu M$  range) and cellular  $IC_{50}$  (nM range). This is common in drug discovery and often reflects factors like

cellular accumulation and compound metabolism.

- **Therapeutic Limitation:** Despite its excellent profile, **SAR156497** has a **narrow therapeutic window in vivo**, which has likely limited its clinical development [2]. This highlights the challenge of translating a selective and potent inhibitor into a safe and effective drug.

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